5-Hepten-2-one, 3-fluoro- (9CI)
Description
5-Hepten-2-one, 3-fluoro- (9CI) is a fluorinated aliphatic ketone with the molecular formula C₇H₁₁FO. The "9CI" designation indicates its inclusion in the Ninth Collective Index of the Chemical Abstracts Service (CAS), a systematic nomenclature for chemical compounds. Structurally, it features a seven-carbon chain with a ketone group at position 2 and a fluorine substituent at position 2. Fluorine’s electronegativity and small atomic radius often enhance molecular stability and influence intermolecular interactions, making this compound of interest in biochemical and materials research .
For instance, compound 9CI (anthracene-based) demonstrates selective fluorescence when interacting with G-quadruplex DNA structures, attributed to its large aromatic surface area and dynamic stacking interactions .
Properties
CAS No. |
102283-46-5 |
|---|---|
Molecular Formula |
C7H11FO |
Molecular Weight |
130.162 |
IUPAC Name |
3-fluorohept-5-en-2-one |
InChI |
InChI=1S/C7H11FO/c1-3-4-5-7(8)6(2)9/h3-4,7H,5H2,1-2H3 |
InChI Key |
HRMWMEIHCSIWKY-UHFFFAOYSA-N |
SMILES |
CC=CCC(C(=O)C)F |
Synonyms |
5-Hepten-2-one, 3-fluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the 5-Hepten-2-one Family
The following table compares 5-Hepten-2-one, 3-fluoro- (9CI) with structurally related heptenone derivatives:
Key Observations:
Functional Analogues in Biochemical Probes
and highlight the importance of fluorophores in 9CI analogues for G-quadruplex DNA recognition.
- Compound 9CI (Anthracene-based) : Exhibits strong fluorescence due to its large aromatic surface area, enabling π-π stacking with DNA. Substitutions at the anthracene ring (e.g., compound 6) maintain fluorescence, whereas replacing the N-phenyl group with a piperidine ring (compound 7) diminishes it .
- However, the fluorine atom may enhance dipole interactions or metabolic stability in biological systems, akin to fluorinated pharmaceuticals like 5-fluoro-2'-deoxyuridine (FdUrd) .
Fluorine’s Role in Bioactivity
Fluorine substitution is a common strategy in medicinal chemistry. For example:
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